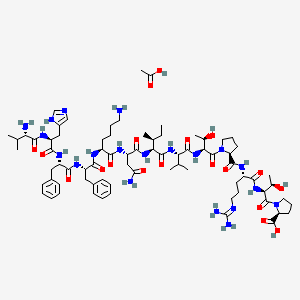
Myelin Basic Protein (87-99) Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myelin Basic Protein (87-99) Acetate is an encephalitogenic peptide that induces basic protein-specific T cell proliferation. This compound is particularly significant in the study of multiple sclerosis, as it causes a Th1 polarization in peripheral blood mononuclear cells .
准备方法
The preparation of Myelin Basic Protein (87-99) Acetate involves several steps. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300) and Tween 80, and finally adding distilled water to achieve the desired concentration . Industrial production methods typically involve similar steps but on a larger scale, ensuring purity and consistency.
化学反应分析
Conjugation Reactions with Carriers
MBP₈₇–₉₉ is chemically conjugated to carriers for immunological studies:
Mannan Conjugation
-
Oxidation : Mannan is oxidized to generate aldehyde groups.
-
Schiff Base Formation : Free amino groups on MBP₈₇–₉₉ react with oxidized mannan, forming a reversible Schiff base .
-
Reduction : Sodium borohydride stabilizes the complex via reductive amination .
-
Characterization : Conjugation efficiency is validated by SDS-PAGE and capillary electrophoresis .
Keyhole Limpet Hemocyanin (KLH) Conjugation
Deimination (Citrullination)
Peptidylarginine deiminase (PAD) catalyzes the conversion of arginine residues to citrulline. Lipid complexes modulate deimination efficiency :
| Lipid Complex | Total Deiminated Sites | Protected Arginine Residues |
|---|---|---|
| LPC 18:1–MBP | 9 | 63, 112, 129 |
| PC 16:1/16:1–MBP | 13 | None |
| No lipid | 12 | None |
Lysophosphatidylcholine (LPC 18:1) reduces deimination at specific sites, suggesting lipid-dependent protection .
Altered Peptide Ligands (APLs)
Double-mutant analogues ([A⁹¹,A⁹⁶]MBP₈₇–₉₉) exhibit altered T-cell responses:
-
Th1→Th2 Shift : Conjugation to reduced mannan eliminates IFN-γ production and enhances IL-4 secretion .
-
Structural Basis : Molecular modeling shows modified hydrogen-bond interactions with MHC-II (I-Aˢ), reducing TCR engagement .
Phospholipid Complexation
MBP₈₇–₉₉ forms stable complexes with phospholipids, impacting its function:
-
Key Lipids : LPC 18:1, PC 16:1/16:1, and PS 18:0/18:1 bind MBP via hydrophobic and electrostatic interactions .
-
Biological Impact : Lipid binding competes with deimination, altering antigenicity and autoimmune responses .
Analytical Characterization
-
Mass Spectrometry : ESI-MS confirms molecular weight (1555.8 g/mol) and purity .
-
Chromatography : RP-HPLC elution profiles validate synthetic and conjugated peptides .
Functional Implications
科学研究应用
Myelin Basic Protein (87-99) Acetate is extensively used in scientific research, particularly in the study of multiple sclerosis. It is used to induce experimental allergic encephalomyelitis in animal models, which helps researchers understand the pathogenesis of multiple sclerosis . Additionally, this compound is used to study T cell proliferation and Th1 polarization in peripheral blood mononuclear cells . Its role in the central nervous system makes it a valuable tool in neuroscience research .
作用机制
The mechanism of action of Myelin Basic Protein (87-99) Acetate involves its interaction with T cells, leading to their proliferation and polarization towards a Th1 response . This compound acts as an autoantigen, triggering an immune response that mimics the pathological conditions observed in multiple sclerosis . The molecular targets include T cell receptors and various signaling pathways involved in immune response modulation .
相似化合物的比较
Myelin Basic Protein (87-99) Acetate is unique due to its specific sequence and its ability to induce a strong immune response. Similar compounds include other myelin basic protein peptides, such as Myelin Basic Protein (1-11) and Myelin Basic Protein (68-82), which also play roles in inducing experimental allergic encephalomyelitis but differ in their amino acid sequences and specific immune responses .
属性
分子式 |
C76H118N20O19 |
|---|---|
分子量 |
1615.9 g/mol |
IUPAC 名称 |
acetic acid;(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C74H114N20O17.C2H4O2/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3;1-2(3)4/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81);1H3,(H,3,4)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-;/m0./s1 |
InChI 键 |
PUDBAMPCZZUCLI-XVWGFEIOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N.CC(=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















